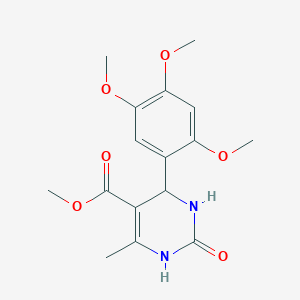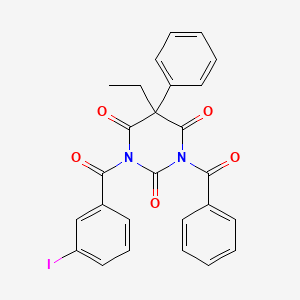![molecular formula C13H15ClN4 B5136385 5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)
5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CLP" and is a member of the pyridine family. In
Mécanisme D'action
The mechanism of action of CLP is not fully understood. However, it is believed to act on various cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. CLP has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
CLP has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair in cancer cells. CLP has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics. Additionally, CLP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CLP in lab experiments is its well-established synthesis method. Additionally, CLP has been extensively studied and has been shown to have potential applications in various fields. However, one limitation of using CLP in lab experiments is its potential toxicity. CLP has been shown to induce DNA damage, which could be harmful to cells. Therefore, caution should be taken when using CLP in lab experiments.
Orientations Futures
There are several future directions for research on CLP. One direction is to further investigate its potential applications in cancer research. CLP has been shown to have antitumor activity, and further studies could lead to the development of new cancer therapies. Another direction is to investigate its potential as an antimicrobial agent. CLP has been shown to inhibit the growth of bacteria and fungi, and further studies could lead to the development of new antibiotics. Additionally, further studies could be done to investigate the mechanism of action of CLP and its potential side effects.
Méthodes De Synthèse
The synthesis of CLP involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3,5,6-trimethyl-2-pyrazinecarboxaldehyde in the presence of a reducing agent and a catalyst. This reaction produces 5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine as the final product. The synthesis of CLP has been well established and is commonly used in research laboratories.
Applications De Recherche Scientifique
CLP has been extensively studied for its potential applications in various fields. It has been shown to have antitumor activity and has been used in cancer research. CLP has also been studied for its antimicrobial properties and has been used in microbiology research. Additionally, CLP has been shown to have anti-inflammatory properties and has been used in immunology research.
Propriétés
IUPAC Name |
5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c1-8-9(2)18-12(10(3)17-8)7-16-13-5-4-11(14)6-15-13/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAFMSJUMDCDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CNC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)
![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)